molecular formula C12H7NO3 B8798574 1-Nitrodibenzofuran CAS No. 87812-99-5

1-Nitrodibenzofuran

Cat. No. B8798574
CAS No.: 87812-99-5
M. Wt: 213.19 g/mol
InChI Key: AMKYSWHDHALJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09156870B2

Procedure details

1-nitrodibenzo[b,d]furan (7.3 g, 34.2 mmol) and 730 mg 10% Pd/C were added to 150 mL ethylacetate and the reaction mixture was hydrogenated at 50 psi. Reaction mixture was then filtered out and concentrated under vacuum. Crude product was purified by flash chromatography over silica gel with 90% DCM/Hexanes. Target compound (5.1 g, 82% yield) was isolated as off white solid.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
730 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[C:11]3[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=3[O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>[Pd].C(OC(=O)C)C>[C:4]1([NH2:1])[C:12]2[C:11]3[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=3[O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2OC3=C(C21)C=CC=C3
Name
Quantity
730 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was then filtered out and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash chromatography over silica gel with 90% DCM/Hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2OC3=C(C21)C=CC=C3)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.